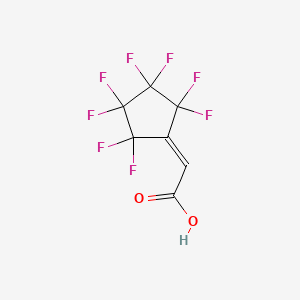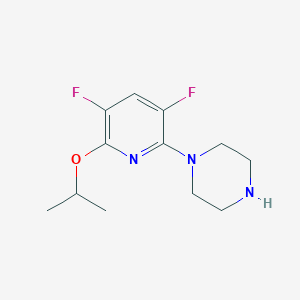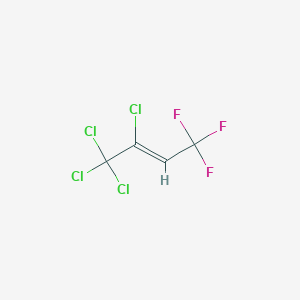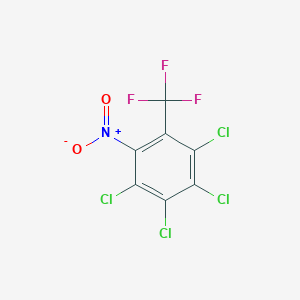
5-(Perfluoroisopropyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Perfluoroisopropyl)benzene-1,3-diamine (5-FPBDA) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated amine that is known for its ability to bind to a variety of different molecules, making it a useful tool for studying the interaction between molecules in a range of biological systems. 5-FPBDA has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.
科学研究应用
5-(Perfluoroisopropyl)benzene-1,3-diamine has been used in a variety of scientific research applications. It has been used as a tool for studying the interactions between molecules in a range of biological systems, including proteins, enzymes, and DNA. This compound has also been used to study the effects of different chemicals on biological systems, as well as to study the effects of different drugs on biological systems. Additionally, this compound has been used to study the effects of different environmental pollutants on biological systems.
作用机制
5-(Perfluoroisopropyl)benzene-1,3-diamine is known to bind to a variety of different molecules, including proteins, enzymes, and DNA. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. When this compound binds to a molecule, it can alter the structure and/or function of that molecule, which can then affect the overall biochemical and physiological effects of that molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in detail. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. This compound has also been shown to affect the expression of certain genes, as well as to alter the structure and/or function of certain proteins. Additionally, this compound has been found to have an effect on the growth and development of certain organisms, as well as to affect the immune system.
实验室实验的优点和局限性
5-(Perfluoroisopropyl)benzene-1,3-diamine has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified, making it a convenient tool for laboratory experiments. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments. Additionally, this compound can be difficult to work with, as it is highly reactive and can interact with other molecules in unpredictable ways.
未来方向
There are a number of potential future directions for research involving 5-(Perfluoroisopropyl)benzene-1,3-diamine. One potential direction is to further explore its ability to bind to different molecules and to study the effects of this binding on the biochemical and physiological processes of the organism in question. Additionally, further research could be done to explore the potential applications of this compound in drug development and environmental protection. Additionally, further research could be done to explore the potential toxicity of this compound and its effects on human health. Finally, further research could be done to explore the potential applications of this compound in industrial processes.
合成方法
5-(Perfluoroisopropyl)benzene-1,3-diamine can be synthesized using a variety of methods. The most common method involves the reaction of 5-fluoropentane-1,3-diamine (5-FPDA) with a perfluoroisopropyl halide, such as trifluoromethanesulfonyl fluoride (CF3SO2F). This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction yields this compound, which can then be purified using standard chromatographic techniques.
属性
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)4-1-5(17)3-6(18)2-4/h1-3H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUQCUKXGHSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)